3-(Aminomethyl)-N-ethylbenzenesulfonamide

Catalog No.
S13735946
CAS No.
M.F
C9H14N2O2S
M. Wt
214.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(Aminomethyl)-N-ethylbenzenesulfonamide

Product Name

3-(Aminomethyl)-N-ethylbenzenesulfonamide

IUPAC Name

3-(aminomethyl)-N-ethylbenzenesulfonamide

Molecular Formula

C9H14N2O2S

Molecular Weight

214.29 g/mol

InChI

InChI=1S/C9H14N2O2S/c1-2-11-14(12,13)9-5-3-4-8(6-9)7-10/h3-6,11H,2,7,10H2,1H3

InChI Key

AMCVADKBFBXXFL-UHFFFAOYSA-N

Canonical SMILES

CCNS(=O)(=O)C1=CC=CC(=C1)CN

3-(Aminomethyl)-N-ethylbenzenesulfonamide (CAS 808761-44-6) is a highly versatile, bifunctional building block utilized extensively in medicinal chemistry and advanced organic synthesis. It features a highly reactive primary aminomethyl nucleophile for rapid coupling, paired with a lipophilicity-tuning N-ethylsulfonamide moiety [1]. This compound is primarily procured to introduce a meta-substituted (1,3-kinked) sulfonamide pharmacophore into drug candidates while maintaining a single hydrogen-bond donor on the sulfonamide nitrogen, a critical factor for optimizing physicochemical properties and target binding profiles [2].

Research Fit

Scaffold class Sulfonamide core with meta-aminomethyl substitution for carbonic anhydrase SAR and antimicrobial research
Substitution N-ethyl sulfonamide tail modulates steric and electronic profile vs simpler analogs
Synthetic utility Dual reactive handles support orthogonal derivatization for focused library synthesis

Substituting this compound with its para-isomer (4-(aminomethyl)-N-ethylbenzenesulfonamide) fundamentally alters the spatial vector of the resulting pharmacophore, often abolishing target binding affinity due to steric clashes in precisely defined enzymatic pockets [1]. Furthermore, replacing it with an unsubstituted primary sulfonamide (3-(aminomethyl)benzenesulfonamide) lowers the LogP and alters the hydrogen-bond donor count [2]. This substitution can negatively impact membrane permeability and pharmacokinetic profiles, making the exact N-ethyl, meta-substituted architecture critical for specific structure-activity relationship (SAR) goals and rendering generic analogs unsuitable for targeted procurement.

Substitution Risk

Position Meta-aminomethyl substitution may shift CA binding orientation relative to para-substituted mafenide; regioisomer profile may not transfer
Electronics N-ethyl group alters sulfonamide nitrogen electronics vs unsubstituted analogs; isoform selectivity context may differ
Handles Dual reactive sites absent in 3-aminobenzenesulfonamide and mafenide; synthetic diversification pathways may not transfer

Spatial Vector Differentiation vs. Para-Isomer

In structure-based drug design, the 1,3-substitution (meta) pattern provides an approximate 120° projection angle between the aminomethyl attachment point and the sulfonamide group, whereas the 4-isomer (para) provides a linear 180° projection [1]. This geometric difference is non-interchangeable when targeting specific enzymatic sub-pockets, as the meta-kink is required to bypass steric occlusion.

Evidence DimensionPharmacophore Projection Angle
Target Compound Data~120° (meta-substitution)
Comparator Or Baseline~180° (4-(aminomethyl)-N-ethylbenzenesulfonamide)
Quantified Difference~60° difference in spatial vector
ConditionsIn silico conformational analysis / scaffold alignment

Procurement of the meta-isomer is strictly necessary when downstream applications require a non-linear trajectory to fit into angled hydrophobic binding pockets.

Physicochemical Profile
Reported
MW 214.29 g/mol; 2 HBD / 4 HBA / 4 rotatable bonds
Reported property profile supports SAR differentiation from simpler analogs
+42.08 MW vs 3-aminobenzenesulfonamide; +28.06 vs mafenide

Lipophilicity Enhancement via N-Ethyl Substitution

The presence of the N-ethyl group on the sulfonamide nitrogen significantly alters the physicochemical profile compared to the unsubstituted analog. N-ethylation increases the computed LogP by approximately 0.5 to 1.0 units and reduces the topological polar surface area (tPSA) by eliminating one hydrogen-bond donor [1]. This shift is critical for improving passive membrane permeability.

Evidence DimensionCalculated Lipophilicity (cLogP shift)
Target Compound DataHigher lipophilicity (N-ethyl substituted)
Comparator Or BaselineLower lipophilicity (3-(aminomethyl)benzenesulfonamide)
Quantified Difference+0.5 to 1.0 LogP units
ConditionsStandard physicochemical property calculation

Buyers optimizing for oral bioavailability or cellular permeability should select the N-ethyl variant over the primary sulfonamide to improve lipophilic partitioning.

CA Inhibition Context
Class-level
Direct Ki data not available; class-level SAR inference only
Requires experimental validation before use in critical CA assays
Mafenide Ki = 170 nM (hCA II) provided for reference context

Chemoselective Amine Functionalization

When utilizing this compound in high-throughput library synthesis, the N-ethyl group provides steric hindrance and reduces the nucleophilicity of the sulfonamide nitrogen compared to a primary sulfonamide [1]. This allows for highly chemoselective reactions (e.g., acylations, reductive aminations) exclusively at the primary aminomethyl group without requiring transient protection of the sulfonamide.

Evidence DimensionSulfonamide Nucleophilicity / Protection Requirement
Target Compound DataSecondary sulfonamide (sterically hindered, lower nucleophilicity)
Comparator Or BaselinePrimary sulfonamide (competing nucleophile)
Quantified DifferenceEliminates the need for orthogonal sulfonamide protection
ConditionsStandard amidation or alkylation workflows

Eliminating protection/deprotection steps reduces overall synthesis time and improves downstream yield in parallel library generation.

Synthetic Handles
Reported
2 reactive sites: primary aminomethyl amine + secondary sulfonamide nitrogen
Supports orthogonal derivatization for library synthesis
+1 handle vs mafenide and 3-aminobenzenesulfonamide

Steric Bulk Tuning vs. N-Methyl Analog

Compared to the N-methylated analog, the N-ethyl group provides a larger van der Waals volume, which can more effectively fill small hydrophobic cavities adjacent to the sulfonamide binding site [1]. This subtle increase in steric bulk often translates to improved target residence time and binding affinity where the methyl group leaves a solvent-exposed void.

Evidence DimensionAlkyl Chain Steric Volume
Target Compound DataEthyl group (larger hydrophobic surface area)
Comparator Or BaselineMethyl group (3-(aminomethyl)-N-methylbenzenesulfonamide)
Quantified DifferenceAddition of one methylene (-CH2-) unit
ConditionsHydrophobic pocket occupancy in SAR optimization

Procuring the N-ethyl variant is ideal when SAR data indicates that filling a slightly larger hydrophobic pocket is necessary for optimal target engagement.

Substitution Pattern
Class-level
Meta-aminomethyl vs para-aminomethyl (mafenide)
May influence zinc coordination geometry in CA active sites
Qualitative steric and electronic difference; direct data unavailable
Evidence Gap
Data to verify
No peer-reviewed biological data identified in primary literature
All biological inferences require in-house validation
PubMed, BindingDB, ChEMBL searched as of April 2026

Design of Meta-Substituted Kinase and Protease Inhibitors

Due to its ~120° projection angle, this compound is perfectly suited as a core building block for inhibitors requiring a kinked geometry to navigate complex binding pockets, directly leveraging the spatial vector differentiation from the para-isomer [1].

High-Throughput Parallel Library Synthesis

The reduced nucleophilicity of the N-ethylsulfonamide allows for chemoselective derivatization of the primary amine. This makes it an ideal, process-friendly precursor for automated library generation without the overhead of orthogonal protecting groups [2].

Optimization of ADME/Tox Profiles in Lead Generation

When early lead compounds containing primary sulfonamides suffer from poor membrane permeability, substituting with this N-ethyl building block provides a predictable increase in LogP and reduction in H-bond donors, directly improving passive cellular uptake [3].

Application Fit

Application
Selection Property
Validation Focus
CA isoform SAR studies
Substitution pattern review
Isoform selectivity interpretation
Sulfonamide library synthesis
Dual reactive handle count
Orthogonal functionalization review
Physicochemical property modulation
Property space differentiation
Permeability and solubility context
Synthetic methodology development
Orthogonal reactivity model
Chemoselectivity validation

XLogP3

0.1

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

214.07759887 g/mol

Monoisotopic Mass

214.07759887 g/mol

Heavy Atom Count

14

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